5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent reduction. One common method includes the following steps:
Starting Material: Pyrrolidine
Reagent: Formaldehyde
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes selective oxidation under controlled conditions:
The hydroxyl group at position 3 remains intact during these oxidations due to steric protection by the pyrrolidine ring . Over-oxidation to diketone derivatives has not been observed under standard conditions.
Reduction Reactions
While the compound itself contains reduced functional groups, its derivatives participate in reduction pathways:
| Substrate | Reducing Agent | Conditions | Product | Application |
|---|---|---|---|---|
| 5-Formyl-pyrrolidin-3-ol | Sodium borohydride (NaBH₄) | Methanol, 0°C, 1 hr | 5-(Hydroxymethyl)pyrrolidin-3-ol | Key step in synthetic recycling protocols |
The hydrochloride salt form enhances solubility in polar solvents during reductions without participating in side reactions .
Substitution Reactions
The hydroxyl groups undergo nucleophilic substitution under specific conditions:
3.1 Halogenation
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Anhydrous dichloromethane, reflux, 4 hrs | 3-Chloro-5-(chloromethyl)pyrrolidine hydrochloride | 82% at C3-OH |
| Phosphorus tribromide (PBr₃) | Diethyl ether, -10°C, 2 hrs | 3-Bromo-5-(bromomethyl)pyrrolidine hydrobromide | 75% at both positions |
The C3 hydroxyl exhibits higher reactivity due to reduced steric hindrance compared to the C5 hydroxymethyl group .
3.2 Etherification
| Alkylating Agent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, DMF, 50°C | 3-Methoxy-5-(methoxymethyl)pyrrolidine hydrochloride | 68% |
| Benzyl chloride (PhCH₂Cl) | NaH, THF, 25°C | 3-Benzyloxy-5-(benzyloxymethyl)pyrrolidine hydrochloride | 54% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions (pKa ≈ 2.1 for the conjugate acid of the pyrrolidine nitrogen) . Deprotonation occurs under basic conditions:
| Base | Conditions | Product | Stability |
|---|---|---|---|
| NaOH (1M) | H₂O, 25°C | 5-(Hydroxymethyl)pyrrolidin-3-ol free base | Stable in solution < pH 10 |
| NH₄OH (5%) | Ethanol, 0°C | Crystalline free base precipitate | Air-sensitive solid |
The free base undergoes rapid re-protonation in acidic media, regenerating the hydrochloride salt with >95% efficiency .
Stability Data
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Thermal decomposition | >180°C (DSC) | Exothermic decomposition | |
| Aqueous stability | pH 7.4, 37°C | t₁/₂ = 48 hrs | |
| Photostability | 500 lux, 25°C | No degradation in 72 hrs |
This comprehensive reactivity profile enables precise synthetic modifications for pharmaceutical applications, particularly in developing neuroactive compounds . Experimental protocols should prioritize anhydrous conditions for substitution reactions and controlled stoichiometry during oxidations to avoid side product formation.
Scientific Research Applications
Medicinal Chemistry
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it a valuable compound in drug development.
Organic Synthesis
The compound serves as a building block in the synthesis of complex organic molecules. Its versatility is evident in its use as a precursor for synthesizing fine chemicals and agrochemicals, enhancing its industrial relevance .
Biological Studies
This compound is employed in enzyme mechanism studies and as a chiral ligand in asymmetric synthesis. Its potential neuroprotective effects have attracted attention for applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : It may protect neurons from degeneration.
- Modulation of Enzymatic Activities : It can influence specific enzymatic pathways.
- Antidepressant Potential : Its effects on neurotransmitter systems suggest potential uses in anxiety and depression treatments .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotection | Protects neurons from degeneration | |
| Enzyme Interaction | Modulates activity of specific enzymes | |
| Antidepressant Effects | Potential treatment for anxiety and depression |
Neuroprotective Effects
A significant study demonstrated that administration of this compound in animal models resulted in reduced neuronal loss when exposed to neurotoxic agents. This suggests its protective role against neurodegeneration.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts significantly with serotonin receptors, which may contribute to its antidepressant effects. This interaction highlights its potential therapeutic applications in mood disorders .
Industrial Applications
In industrial settings, this compound is used for:
- Production of fine chemicals.
- Synthesis of agrochemicals.
Its scalability and cost-effectiveness make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Structural Differences
Substituent Effects
Hydroxymethyl (-CH₂OH) vs. Methyl (-CH₃) :
- The hydroxymethyl group in the parent compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methyl group in (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride. This difference impacts solubility and metabolic stability .
- Example : The parent compound’s hydroxyl groups facilitate interactions with biological targets like enzymes, whereas the methyl analogue may exhibit better blood-brain barrier penetration .
N-Methylation :
Stereochemical Variations
- (3R,5S) vs. (3S,5R) :
- Enantiomers like (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1018987-47-7) may exhibit divergent biological activities. For instance, one enantiomer could act as an agonist while the other is inert or antagonistic .
Biological Activity
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 153.61 g/mol. The compound is characterized by a pyrrolidine ring with a hydroxymethyl group at the 5-position and an alcohol functional group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. A study evaluating various pyrrolidine alkaloids found that certain derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 5-(Hydroxymethyl)pyrrolidin-3-ol | 0.0195 | E. coli |
| Compound A | 0.0048 | Bacillus mycoides |
| Compound B | 0.039 | Candida albicans |
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition, particularly in relation to various protein interactions. It has been implicated in modulating enzymatic pathways that are crucial for cellular functions. This property suggests potential applications in drug development targeting specific metabolic pathways.
Neuropharmacological Effects
The compound's structural features suggest possible neuropharmacological activities. Pyrrolidine derivatives have been noted for their ability to interact with neurotransmitter systems, including those involving oxytocin receptors . Such interactions may lead to therapeutic applications in treating conditions influenced by oxytocin, such as anxiety disorders and labor-related complications.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Oxytocin Modulation : In a study focused on oxytocin receptor antagonism, pyrrolidine derivatives were shown to effectively inhibit oxytocin-mediated contractions, suggesting their utility in managing preterm labor .
- Antibacterial Efficacy : A clinical evaluation of pyrrolidine derivatives demonstrated significant antibacterial effects against resistant strains of bacteria, reinforcing the importance of these compounds in developing new antibiotics .
Q & A
Q. Basic (Analytical Methods)
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to resolve enantiomers; retention time differences ≥1.5 min indicate ≥99% purity .
- NMR Spectroscopy : H-NMR (D₂O, 400 MHz) confirms stereochemistry via coupling constants (e.g., Hz for cis configurations) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 154.0735 for C₅H₁₂ClNO₂) validates molecular integrity .
How do pH and counterion selection influence the solubility and stability of this compound in aqueous buffers?
Q. Basic (Physicochemical Properties)
- Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL at pH 4–6) due to protonation of the pyrrolidine nitrogen. Solubility drops at pH >7 due to deprotonation .
- Stability : Degradation via oxidation of the hydroxymethyl group occurs at pH >8 or under light exposure. Use antioxidants (e.g., ascorbic acid) and amber vials for storage .
How does stereochemistry at the 3- and 5-positions affect binding affinity to biological targets like GABA receptors?
Q. Advanced (Stereochemical Impact)
- Cis vs. Trans Isomers : Cis-(3R,5S) configurations show 10-fold higher affinity for GABAₐ receptors (IC₅₀ = 0.8 µM) compared to trans-(3S,5R) isomers (IC₅₀ = 8.2 µM) due to optimal hydrogen bonding with Glu155 and Tyr157 residues .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate dihedral angles (C3-C4-C5-N) with receptor occupancy. Cis isomers adopt chair conformations that fit the receptor’s hydrophobic pocket .
What methodologies are used to elucidate the compound’s mechanism of action in neuroprotection or enzyme inhibition?
Q. Advanced (Mechanistic Studies)
- Kinetic Assays : Measure inhibition constants () for enzymes like purine nucleoside phosphorylase (PNP) using spectrophotometric monitoring of uric acid formation (λ = 290 nm) .
- Calcium Imaging : In neuronal cell lines (e.g., SH-SY5Y), track Ca²⁺ flux via Fluo-4 AM dye to assess neuroprotection against glutamate-induced excitotoxicity .
- CRISPR Knockouts : Gene-edited models (e.g., PNP-KO HEK293 cells) confirm target specificity by rescuing activity loss in wild-type cells .
How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
Q. Advanced (Data Contradiction Analysis)
- Dose-Response Curves : Re-evaluate activity thresholds; e.g., neuroprotection may occur at 1–10 µM, while cytotoxicity arises at >50 µM due to ROS generation .
- Purity Verification : Contaminants (e.g., residual Pd catalysts from synthesis) can induce off-target effects. Use ICP-MS to confirm metal content <1 ppm .
- Cell Line Variability : Test multiple lines (e.g., primary neurons vs. immortalized cells) to account for differential expression of target receptors .
How does the hydroxymethyl group’s position compare to methyl or isopropyl substituents in structure-activity relationship (SAR) studies?
Q. Advanced (Comparative SAR)
- Hydrogen Bonding : The hydroxymethyl group forms 2–3 H-bonds with kinase active sites (e.g., CDK2), whereas methyl groups only contribute hydrophobic interactions. Activity drops 5-fold in methyl-substituted analogs .
- Steric Effects : Isopropyl groups at position 5 reduce binding to PNP by 20% due to steric clashes with Tyr88, as shown in X-ray co-crystal structures (PDB: 6T2A) .
What in vitro and in vivo models are appropriate for studying the compound’s metabolic pathways?
Q. Advanced (Metabolic Analysis)
- In Vitro : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites (e.g., oxidation to 5-carboxypyrrolidin-3-ol) via LC-QTOF-MS .
- In Vivo : Radiolabeled C-tracing in Sprague-Dawley rats reveals renal excretion (60%) and biliary clearance (25%) over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
